molecular formula C7H3ClF2O2 B047496 4-Chloro-2,3-difluorobenzoic acid CAS No. 150444-94-3

4-Chloro-2,3-difluorobenzoic acid

Cat. No.: B047496
CAS No.: 150444-94-3
M. Wt: 192.55 g/mol
InChI Key: QVBXFZBWNWTMNO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , indicating that it may interact with various proteins or enzymes in the body.

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

The compound has been synthesized from 4-chloro-3,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that it may interact with biochemical pathways involving these processes.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.28 (XLOGP3), which may affect its distribution within the body .

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-difluorobenzoic acid. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of other substances, such as free radicals or nucleophiles . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and reactivity.

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been observed to interact with certain proteases, altering their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered gene expression patterns . This can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule . For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of dosage considerations in the use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of different metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method starts with the fluorination of a suitable benzoic acid precursor, followed by chlorination. For instance, a starting material such as 2,3-difluorobenzoic acid can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce hydroxyl or alkoxy derivatives .

Scientific Research Applications

4-Chloro-2,3-difluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3-difluorobenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and fluorine atoms in specific positions can enhance its chemical stability and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-chloro-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBXFZBWNWTMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565923
Record name 4-Chloro-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150444-94-3
Record name 4-Chloro-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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